3-Ethynyl-1,5-naphthyridine
Description
Strategic Importance of Naphthyridine Scaffolds in Modern Chemical Research
Naphthyridines, a class of nitrogen-containing heterocyclic compounds composed of two fused pyridine (B92270) rings, are considered privileged scaffolds in medicinal chemistry and materials science. encyclopedia.pubnih.govnih.govijsrtjournal.commdpi.com The arrangement of the nitrogen atoms within the bicyclic system—of which there are six possible isomers—imparts unique electronic and steric properties, influencing their biological activity and material characteristics. nih.govmdpi.commdpi.com
The 1,5-naphthyridine (B1222797) isomer, in particular, has been the subject of extensive research. nih.govresearchgate.netnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comresearchgate.netmdpi.comresearchgate.netacs.org This has led to their investigation as core structures in the development of novel therapeutic agents. encyclopedia.pubmdpi.commdpi.com For instance, fused 1,5-naphthyridine derivatives have shown significant cytotoxicity against various cancer cell lines and have been explored as topoisomerase II inhibitors. encyclopedia.pubmdpi.com The ability of the naphthyridine core to act as a ligand for metal complexes also opens up applications in catalysis and diagnostics. mdpi.comnih.govresearchgate.net
Beyond medicine, the electron-deficient nature of azaheterocycles like naphthyridines makes them promising candidates for the development of n-type semiconducting materials for 'plastic electronics'. tue.nl Their rigid, planar structure is conducive to creating organized molecular assemblies, a desirable trait for advanced materials.
Significance of Ethynyl (B1212043) Substituents in Molecular Design and Reactivity
The ethynyl group (–C≡CH), a seemingly simple substituent, imparts a remarkable degree of versatility to a molecule's design and function. acs.org Its introduction into a molecular scaffold can profoundly influence physicochemical properties and reactivity. The linear geometry of the sp-hybridized carbons provides a rigid linker, which is valuable in drug design for orienting other functional groups toward specific binding sites on a biological target.
Functionally, the ethynyl group is a multifaceted pharmacophore. acs.org The terminal alkyne's acidic proton can act as a hydrogen bond donor, while the π-system of the triple bond can serve as a hydrogen bond acceptor. researchgate.net This dual capacity allows it to participate in a variety of non-covalent interactions that are crucial for molecular recognition and binding affinity. researchgate.net In some contexts, the ethynyl group has been successfully employed as a bioisostere for halogen atoms like iodine, mimicking their ability to form halogen bonds, which are important in ligand-protein interactions. researchgate.net
From a reactivity standpoint, the terminal alkyne is a versatile chemical handle. It readily participates in a range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which allows for the efficient construction of more complex molecules like 1,2,3-triazoles. mdpi.com It also undergoes Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds to build larger conjugated systems. researchgate.net
Overview of Research Trajectories for Ethynyl-Substituted Aza-Heterocycles
The combination of aza-heterocyclic scaffolds with ethynyl substituents has created fertile ground for research and development across multiple scientific disciplines. These hybrid molecules are at the forefront of several key research trajectories.
In medicinal chemistry , ethynyl-substituted aza-heterocycles are being extensively investigated as inhibitors for a variety of enzymes, including kinases and monoamine oxidases (MAO). mdpi.comacs.org For example, certain ethynyl-substituted benzo[b] nih.govCurrent time information in Bangalore, IN.naphthyridine derivatives have demonstrated potent and selective inhibition of MAO B, an important target in the treatment of neurodegenerative diseases. mdpi.com The ethynyl group can serve as a key interaction point within the enzyme's active site or as a reactive handle for covalent modification. acs.org Furthermore, the ability to use the ethynyl group in click chemistry facilitates the synthesis of compound libraries for high-throughput screening and drug discovery. mdpi.comresearchgate.net
In materials science , the focus is on leveraging the unique photophysical properties of these compounds. mdpi.comuoregon.edu The rigid, linear nature of the ethynyl linker, when combined with planar aza-aromatic systems, can lead to the formation of extended π-conjugated systems. chim.it These materials are being explored for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other electronic devices. acs.orgtue.nlnih.gov The introduction of ethynyl groups can tune the absorption and emission wavelengths of fluorophores, and in some cases, lead to interesting phenomena such as aggregation-induced emission. uoregon.eduresearchgate.netrsc.org For instance, ethynyl-linked aza-heterocycles have been developed as fluorescent chemosensors capable of detecting specific analytes like nitroaromatics or biologically relevant molecules. acs.orgmdpi.com
The synthesis of these molecules often involves well-established organometallic reactions. For example, Sonogashira coupling is a common method for introducing the ethynyl group onto a halogenated aza-heterocycle. researchgate.netnih.gov Research continues to optimize these synthetic routes to create a diverse range of ethynyl-substituted aza-heterocycles for various applications. nih.govjst.go.jpvulcanchem.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6N2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-ethynyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H6N2/c1-2-8-6-10-9(12-7-8)4-3-5-11-10/h1,3-7H |
InChI Key |
XONUXNJVBSUFDD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=CC=N2)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynyl 1,5 Naphthyridine and Derivatives
Direct Ethynylation Strategies for Naphthyridine Cores
Direct ethynylation involves the introduction of an ethynyl (B1212043) group onto a pre-formed naphthyridine ring system. This is often achieved through metal-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming carbon-carbon bonds.
Palladium-Catalyzed Sonogashira Cross-Coupling Approaches
The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation and has been widely applied to the synthesis of ethynyl-substituted heterocycles. rsc.org This palladium-catalyzed reaction, often in the presence of a copper(I) co-catalyst, couples a halo-substituted naphthyridine with a terminal alkyne. mdpi.comacs.org
Key to this methodology is the preparation of a suitable halo-naphthyridine precursor. For instance, a 2,8-disubstituted-1,5-naphthyridine can be synthesized by first creating a key intermediate which is then subjected to regioselective Suzuki coupling to functionalize the 2-position, followed by functionalization at the 8-position. nih.gov The resulting halo-naphthyridine can then undergo a Sonogashira coupling. The general mechanism involves the oxidative addition of the halo-naphthyridine to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the desired 3-ethynyl-1,5-naphthyridine. irantypist.com
Recent advancements have focused on developing more efficient and milder reaction conditions. For example, air-stable phosphinito palladium(II) complexes have been shown to be effective catalysts, sometimes in combination with microwave heating to reduce reaction times. mdpi.com
Table 1: Examples of Palladium-Catalyzed Sonogashira Reactions
| Naphthyridine Precursor | Alkyne | Catalyst System | Yield (%) |
| 3-Bromo-1,5-naphthyridine | Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI, Et₃N | 85 |
| 3-Iodo-1,5-naphthyridine | Trimethylsilylacetylene (B32187) | PdCl₂(PPh₃)₂, CuI, Et₃N | 92 |
| 2-Chloro-3-(chloromethyl)quinoline | Phenylacetylene | PdCl₂, PPh₃, TEA | Good to High |
This table is illustrative and based on typical Sonogashira reaction outcomes.
Copper-Mediated Ethynylation Reactions
Copper-catalyzed or mediated reactions provide an alternative to palladium-based systems for ethynylation. Copper acetylides are known to be key active species in ethynylation reactions. researchgate.net These reactions can sometimes be performed under milder conditions and may offer different selectivity profiles. For example, copper-catalyzed coupling of phenylacetylene with certain naphthyridine derivatives has been used to introduce ethynyl groups. vulcanchem.com The mechanism often involves the formation of a copper acetylide intermediate which then reacts with the naphthyridine substrate. researchgate.net
Alternative Metal-Catalyzed Coupling Protocols (e.g., Gold, Rhodium)
While less common than palladium and copper, other transition metals such as gold and rhodium have shown promise in catalyzing ethynylation and related transformations. Gold catalysts, in particular, have emerged as powerful tools for activating alkynes. researchgate.netrsc.org Gold-catalyzed reactions can facilitate the synthesis of complex heterocyclic systems, including naphthyridines, through various annulation and dimerization pathways involving ethynyl precursors. researchgate.netresearchgate.net For instance, gold-catalyzed dimerization of 2-ethynylanilines can lead to the formation of quinolines and has been applied to the preparation of naphthyridines. researchgate.netresearchgate.net
Rhodium catalysts are also utilized in C-H activation and annulation reactions. sioc-journal.cn Rhodium-catalyzed reactions of pyridines with disilanyl (B1231035) groups have been shown to produce pyridine-fused siloles. mdpi.com While direct ethynylation of 1,5-naphthyridine (B1222797) using rhodium is less documented, its utility in related cyclization reactions suggests potential applications. scirp.orgscirp.org
Annulation and Cyclization Routes for Constructing the Naphthyridine System with Integrated Ethynyl Functionality
An alternative synthetic strategy involves constructing the naphthyridine ring system from precursors that already contain the ethynyl moiety. This approach allows for the incorporation of the desired functionality from the outset.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful method for the synthesis of fused heterocyclic systems. nih.gov This can involve the cyclization of a suitably substituted pyridine (B92270) derivative bearing an ethynyl group. For example, the intramolecular cyclization of pyridinecarboxamides with an adjacent ethynyl group can lead to the formation of various naphthyridinone derivatives. jst.go.jp Another approach involves the intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines to give dihydrobenzo[c] rsc.orgnih.govnaphthyridines. nih.gov Transition metal-mediated or electrophile-induced cyclization of N-tert-butyl-o-(1-alkynyl)benzaldimines and their analogs is an effective method for synthesizing a variety of isoquinolines, pyridines, and naphthyridines. uma.pt
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. chim.it Several MCRs have been developed for the synthesis of substituted naphthyridines. For instance, a one-pot, three-component reaction of 3-aminopyridine (B143674), arylaldehydes, and 4-hydroxycoumarine in aqueous media can yield chromeno[4,3-b] rsc.orgnih.govnaphthyridine derivatives in high yields. nih.gov Another example is the mechanochemical aza-vinylogous Povarov reaction, which has been used to synthesize highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.com Recently, a four-component green synthesis of 1,8-naphthyridines using visible light has also been demonstrated. rsc.org These methods provide rapid access to diverse naphthyridine scaffolds that can potentially be further elaborated to include an ethynyl group.
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Intermediates |
| Direct Ethynylation | High convergence; readily available naphthyridine cores can be used. | Requires halo-naphthyridine precursors; metal catalyst residues. | Halo-naphthyridines, Terminal alkynes |
| Annulation/Cyclization | Introduces functionality early; can build complex cores. | May require multi-step synthesis of precursors; potential for side reactions. | Ethynyl-substituted pyridines, Aldehydes, Amines |
Post-Synthetic Modification of Naphthyridine Scaffolds to Introduce Ethynyl Groups
Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups onto a pre-formed molecular scaffold. nih.gov For the synthesis of this compound, the most prominent and widely utilized PSM technique is the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org
The general approach involves the reaction of a 3-halo-1,5-naphthyridine (where the halogen is typically bromine or iodine) with a protected or terminal alkyne, such as trimethylsilylacetylene. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov The halide group at the C-3 position serves as an effective leaving group, making 3-halo-1,5-naphthyridine derivatives valuable intermediates for introducing nucleophilic reagents. nih.gov
The Sonogashira reaction is advantageous due to its mild reaction conditions, which are often carried out at room temperature, and its tolerance of various functional groups, allowing for its application in the late-stage synthesis of complex molecules. wikipedia.orgnih.gov For instance, the coupling of 2-bromo-3-(triflyloxy)pyridine with various alkynes like phenylacetylene or trimethylsilylacetylene has been demonstrated as a viable route to produce 3-ethynylpyridine (B57287) precursors, which can then undergo further reactions to form the naphthyridine ring. thieme-connect.de This highlights the versatility of the Sonogashira coupling in building blocks for more complex heterocyclic systems.
| Naphthyridine/Pyridine Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Bromo-1,5-naphthyridine | Terminal Alkyne | Palladium Catalyst, Copper Co-catalyst | Amine Base | 3-Alkynyl-1,5-naphthyridine | nih.gov |
| 2-Bromo-3-(triflyloxy)pyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Dioxane | 2-Bromo-3-(trimethylsilylethynyl)pyridine | thieme-connect.de |
| Aryl/Vinyl Halide (General) | Terminal Alkyne | [Pd] cat., [Cu] cat. | Base | Internal Alkyne | wikipedia.org |
| Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate Derivative | Phenylacetylene | Copper-catalyst | Not specified | 1-Phenylethynyl derivative | vulcanchem.com |
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity
The regioselectivity in the synthesis of this compound is primarily dictated by the synthetic strategy employed.
Via Post-Synthetic Modification: When using cross-coupling reactions like the Sonogashira coupling, the regioselectivity is controlled by the position of the leaving group (e.g., halogen) on the starting naphthyridine scaffold. To synthesize the 3-ethynyl derivative, one must begin with a 3-halo-1,5-naphthyridine. The selective synthesis of this precursor is therefore a critical step.
Via Directed Metalation: Regioselective functionalization of the 1,5-naphthyridine scaffold can be achieved through directed metalation using TMP (2,2,6,6-tetramethylpiperidide) bases of zinc, magnesium, or lithium. uni-muenchen.de These methods allow for the specific activation of certain positions on the ring, which can then be reacted with an electrophile to introduce a desired substituent, providing a pathway to specifically functionalized isomers. uni-muenchen.de
Via Cyclization/Cycloaddition Reactions: When the naphthyridine ring itself is being constructed, the regioselectivity depends on the nature of the precursors and the reaction type.
Aza-Diels-Alder (Povarov) Reaction: The synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives through the Povarov reaction can proceed in a regio- and stereoselective manner. mdpi.comnih.gov Subsequent aromatization would yield a substituted 1,5-naphthyridine, with the final substitution pattern determined by the initial cycloaddition.
Friedländer Annulation: This classical method, involving the reaction of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing a reactive α-methylene group, also offers regiocontrol based on the starting materials. nih.gov
Mechanochemical Povarov Reaction: A mechanochemical aza-vinylogous Povarov reaction has been shown to produce highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines with complete regioselectivity. mdpi.com
Stereoselectivity
Stereoselectivity is a crucial consideration primarily during the synthesis of non-aromatic precursors to this compound. The final aromatic product is a planar molecule and thus achiral, meaning stereocenters are not present in the final structure.
However, in multi-step syntheses that proceed through hydrogenated intermediates, such as the 1,2,3,4-tetrahydro-1,5-naphthyridines formed via aza-Diels-Alder reactions, the control of stereochemistry is important. mdpi.comnih.gov These cycloaddition reactions can create multiple stereocenters. For example, the reaction between imines derived from 3-aminopyridine and styrenes can afford tetrahydro-1,5-naphthyridines with control over two stereocenters, often proceeding through an endo transition state. mdpi.com The relative stereochemistry of the substituents in these intermediates is established during the cycloaddition step. The subsequent aromatization of these intermediates eliminates the stereocenters to yield the final planar naphthyridine ring system. mdpi.com
| Synthetic Method | Selectivity Type | Key Controlling Factors | Intermediate/Product | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Regioselectivity | Position of halide on the naphthyridine ring (C-3) | This compound | nih.gov |
| Directed Metalation | Regioselectivity | Directing group and TMP-base used | Regio-functionalized 1,5-naphthyridine | uni-muenchen.de |
| Aza-Diels-Alder (Povarov) Reaction | Regio- and Stereoselectivity | Reactant structure (imine, dienophile), catalyst (Lewis acid) | 1,2,3,4-Tetrahydro-1,5-naphthyridine | mdpi.comnih.gov |
| Mechanochemical Povarov Reaction | Regioselectivity | Reactant structure | 1,2,3,4-Tetrahydro-1,5-naphthyridine | mdpi.com |
Advanced Spectroscopic and Structural Characterization of 3 Ethynyl 1,5 Naphthyridine
Elucidation of Electronic Transitions via Ultraviolet-Visible Spectroscopy
Ultraviolet-visible (UV-vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). For aromatic and conjugated systems like 3-ethynyl-1,5-naphthyridine, these transitions are often π → π* and n → π* in nature.
The UV-vis spectrum of naphthyridine derivatives is characterized by transitions that can be correlated with quantum mechanical calculations. researchgate.net The introduction of an ethynyl (B1212043) group at the 3-position is expected to extend the π-conjugation of the naphthyridine system, which generally leads to a bathochromic (red) shift of the absorption maxima compared to the parent naphthyridine. This is because the extended conjugation lowers the energy gap between the HOMO and LUMO.
Interactive Data Table: UV-Vis Absorption Data
| Transition Type | Typical Wavelength Range (nm) for Naphthyridines | Expected Effect of Ethynyl Group |
|---|---|---|
| π → π* | 200-400 | Bathochromic shift (to longer wavelengths) |
Detailed research findings indicate that the electronic properties and consequently the UV-vis spectra of naphthyridine-based polyaromatic compounds are influenced by the attached substituents. nih.gov The incorporation of nitrogen atoms into polyaromatic systems modifies the optoelectronic properties. nih.gov Studies on related ethynyl-linked systems show they can exhibit high-yield fluorescence with solvatochromic properties, where the emission wavelength depends on the polarity of the solvent. researchgate.netmdpi.com
Analysis of Vibrational Modes through Infrared and Raman Spectroscopy for Conformational Insight
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. d-nb.infoedinst.com These vibrations are sensitive to the molecule's structure, bond strengths, and symmetry. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, while for a mode to be Raman active, there must be a change in the polarizability of the molecule. edinst.comlibretexts.org
For this compound, key vibrational modes include:
C≡C stretch: The stretching vibration of the alkyne triple bond typically appears as a sharp, weak to medium band in the IR spectrum around 2100-2260 cm⁻¹. In the Raman spectrum, this mode is often strong due to the high polarizability of the C≡C bond.
≡C-H stretch: The stretching of the terminal alkyne C-H bond gives rise to a sharp, strong band in the IR spectrum, typically in the range of 3250-3350 cm⁻¹.
Naphthyridine ring vibrations: The C=C and C=N stretching vibrations within the naphthyridine rings appear in the 1400-1650 cm⁻¹ region. d-nb.info The coupling of these vibrations can provide information about the electronic distribution within the heterocyclic system.
C-H bending modes: Out-of-plane and in-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies and are characteristic of the substitution pattern.
Conformational insights can be gained by analyzing shifts in these vibrational frequencies. For instance, intermolecular interactions, such as hydrogen bonding involving the naphthyridine nitrogens or the ethynyl proton, can cause shifts in the corresponding stretching frequencies. The presence of distinct isomers or conformers in a sample could lead to the splitting of vibrational bands. d-nb.infoamericanpharmaceuticalreview.com
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |
|---|---|---|---|
| Alkyne (C≡C) | Stretching | 2100-2260 (weak to medium) | Strong |
| Terminal Alkyne (≡C-H) | Stretching | 3250-3350 (strong, sharp) | Medium |
Nuclear Magnetic Resonance Spectroscopy for Probing Molecular Dynamics and Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. nih.govmdpi.com ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the naphthyridine ring and the acetylenic proton. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the anisotropic effect of the alkyne group. The acetylenic proton typically appears as a singlet in a region characteristic for terminal alkynes.
¹³C NMR spectroscopy would reveal signals for all carbon atoms, including the two sp-hybridized carbons of the ethynyl group, which resonate in a specific range (typically 65-90 ppm). The chemical shifts of the naphthyridine carbons provide insight into the electron distribution within the heterocyclic core. thieme-connect.de
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe through-space interactions between protons, providing information about the solution-state conformation and the proximity of different parts of the molecule. Molecular dynamics can be studied by observing changes in the NMR spectra as a function of temperature, which can reveal information about rotational barriers or other dynamic processes. nih.gov
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathways (excluding basic identification data)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments. benthamopen.com This is crucial for confirming the identity of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions. mdpi.comnih.gov
The fragmentation of heterocyclic compounds in a mass spectrometer often follows characteristic patterns. For this compound, under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) would be observed. Subsequent fragmentation could involve:
Loss of HCN: A common fragmentation pathway for pyridine (B92270) and related nitrogen-containing heterocycles is the elimination of a molecule of hydrogen cyanide.
Loss of the ethynyl group: Cleavage of the bond between the naphthyridine ring and the ethynyl substituent can occur.
Ring fragmentation: The naphthyridine ring system itself can undergo cleavage, leading to a series of smaller fragment ions. ucl.ac.benih.gov
Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, are instrumental in establishing these fragmentation pathways and confirming the connectivity of the atoms within the molecule. nih.govnih.gov
Solid-State Structural Elucidation by X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. ugr.esacs.orgnih.gov
The way molecules of this compound arrange themselves in a crystal is determined by a variety of intermolecular interactions. researchgate.net
π-π Stacking: The planar naphthyridine rings are prone to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The distance between the stacked rings is a key parameter, typically in the range of 3.3 to 3.8 Å. nih.gov
Hydrogen Bonding: Although a weak hydrogen bond donor, the terminal acetylenic proton (≡C-H) can form C-H···N hydrogen bonds with the nitrogen atoms of neighboring naphthyridine rings. The nitrogen atoms of the naphthyridine ring can also act as acceptors for hydrogen bonds from solvent molecules if present in the crystal lattice. scispace.com
Other Interactions: C-H···π interactions, where a C-H bond points towards the face of a π system, can also contribute to the stability of the crystal packing. nih.gov
Analysis of the crystal packing reveals how these non-covalent interactions guide the self-assembly of the molecules into a specific supramolecular architecture. researchgate.net
X-ray crystallography reveals the precise conformation of the molecule in the solid state. For this compound, key conformational features include:
Planarity: The 1,5-naphthyridine (B1222797) ring system is expected to be largely planar.
Orientation of the ethynyl group: The linear ethynyl group is attached to the naphthyridine ring. The crystal structure would confirm the bond lengths and angles associated with this linkage.
Torsional Angles: The torsional angle between the plane of the naphthyridine ring and any substituents would be determined.
It is important to note that the conformation observed in the solid state may not be the only conformation present in solution, as crystal packing forces can influence the molecular geometry. acs.org
Chemical Reactivity and Mechanistic Investigations of the Ethynyl Moiety and Naphthyridine Core
Click Chemistry Transformations Involving the Terminal Alkyne
Click chemistry provides powerful tools for molecular conjugation due to its high efficiency, specificity, and mild reaction conditions. researchgate.netrsc.org The terminal ethynyl (B1212043) group of 3-ethynyl-1,5-naphthyridine is an ideal handle for such transformations.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). rsc.orgnih.gov This reaction is noted for its operational simplicity and tolerance of a wide range of functional groups. researchgate.net The general transformation involves the reaction of an azide with the terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). researchgate.net
While specific studies on this compound are not extensively documented, the reactivity of analogous ethynyl-substituted azaheterocycles is well-established. For instance, the CuAAC reaction has been successfully applied to synthesize a variety of 1,2,3-triazole-linked compounds from ethynyl-indoles and ethynyl-pyridines. mdpi.comnih.gov The reaction mechanism is believed to involve the formation of a copper(I) acetylide intermediate. nih.gov
Interestingly, the naphthyridine core itself can participate in the catalytic process. Computational studies on 1,8-naphthyridine-based dicopper complexes have shown that the naphthyridine scaffold can act as a ligand, facilitating a concerted cycloaddition mechanism. researchgate.netuio.no This suggests that the nitrogen atoms in the 1,5-naphthyridine (B1222797) ring could play a cooperative role in catalysis, potentially influencing reaction rates and efficiency. However, the Lewis basicity of the naphthyridine nitrogen atoms can also lead to catalyst inhibition by strong coordination, a challenge that sometimes requires careful selection of ligands and reaction conditions. acs.org
Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Analogous Ethynyl-Heterocycles This table is illustrative of typical CuAAC reactions on related azaheterocycles, as direct data for this compound is limited.
| Ethynyl Substrate | Azide Partner | Catalyst System | Product Type | Reference |
| 5-Ethynyl-1H-indole | N-Aryl-N'-(azidoalkyl)piperazine | CuI, DIPEA, THF | Indole-triazole-piperazine conjugate | mdpi.com |
| 3-Ethynylpyridine (B57287) | Azido-functionalized dipyrrolonaphthyridine | CuI, Pd(PPh₃)₄, THF/Et₃N | Pyridine-triazole-naphthyridine conjugate | nih.gov |
| Phenylacetylene (B144264) | Benzyl Azide | [Cu₂(μ-Br)₂(ligand)]₂ | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | researchgate.net |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst. rsc.org This reaction relies on the high reactivity of a strained cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide. researchgate.netresearchgate.net The activation energy is significantly lowered due to the ring strain of the cyclooctyne, allowing the reaction to proceed under physiological conditions. researchgate.net
No specific examples of SPAAC involving this compound have been reported. However, as a terminal alkyne, it would react with an azide-functionalized partner that has been pre-activated via SPAAC with a cyclooctyne. More directly, if the naphthyridine moiety were functionalized with an azide, it could readily react with various strained alkynes. The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne used.
Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC This table provides context for the reactivity of different cyclooctynes that could be used in SPAAC reactions with an azide-functionalized 1,5-naphthyridine derivative.
| Strained Alkyne | Abbreviation | Rate Constant (k) in M⁻¹s⁻¹ | Reference |
| Dibenzoazacyclooctyne | DIBAC | 0.45 - 0.9 | nih.gov |
| Bicyclononyne | BCN | ~0.1 | nih.gov |
| Azodibenzocyclooctyne | DIBO/ADIBO | ~0.3 - 3.1 | N/A |
Other Click-Type Reactions
Beyond azide-alkyne cycloadditions, the terminal ethynyl group is susceptible to other transformations that fall under the "click" paradigm, such as the thiol-yne coupling. This reaction involves the radical or base-catalyzed addition of a thiol across the triple bond. While this reaction is well-established, its application to this compound has not been specifically documented in the reviewed literature. The primary focus for this class of compounds remains on the highly reliable and versatile CuAAC reaction for constructing complex molecular architectures.
Transition Metal-Catalyzed Functionalizations of the Ethynyl Group
Transition metals catalyze a vast range of transformations on terminal alkynes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org
Hydroarylation and hydroamination involve the addition of an Ar-H or N-H bond across the alkyne's triple bond. These reactions are powerful methods for synthesizing complex heterocyclic structures. researchgate.net Silver and gold catalysts are particularly effective for this purpose. researchgate.netrsc.orgacs.org For instance, a silver-catalyzed tandem cycloisomerization/hydroarylation has been reported for a substrate analogous to a 1,5-naphthyridine precursor, reacting an ethynyl-pyridine derivative with N-methylindole to produce a complex multi-heterocyclic scaffold under mild conditions. rsc.org This demonstrates the feasibility of using electron-rich arenes and heterocycles as nucleophiles to functionalize the alkyne on the 1,5-naphthyridine ring.
Similarly, hydroamination reactions, often catalyzed by gold or other late transition metals, can proceed via an intramolecular or intermolecular fashion. acs.org An AgI-catalyzed reaction of o-alkynyl aldehydes with amines has been shown to produce fused naphthyridines. acs.org This suggests that this compound could react with various amines to yield substituted enamines or, through a domino sequence, more complex fused systems.
Table 3: Examples of Hydroarylation/Hydroamination on Analogous Ethynyl-Azaheterocycles
| Ethynyl Substrate | Reagent | Catalyst | Product Type | Reference |
| Ethynyl-pyridine derivative | N-methylindole | AgOTf (5 mol%) | Indole-adduct via hydroarylation | rsc.org |
| 2-Ethynyl anilines | Various amines | Gold(I) complexes | N-Heterocycles via hydroamination | researchgate.net |
| o-Alkynyl aldehydes | Amines | AgI | Fused naphthyridines | acs.org |
Cycloaddition Reactions (e.g., [2+2+2] cycloadditions, Pauson-Khand type reactions)
The ethynyl group is an excellent component for various metal-catalyzed cycloaddition reactions, allowing for the rapid construction of new carbocyclic and heterocyclic rings.
[2+2+2] Cycloadditions: This reaction involves the formal cycloaddition of three unsaturated components (alkynes or alkenes) to form a six-membered ring. rsc.org It is a highly atom-economical process. Rhodium catalysts are often employed for these transformations. tesisenred.netmdpi.com Research has shown that a rhodium-catalyzed [2+2+2] cycloaddition of a cyano-yne-allene substrate can efficiently produce the 2,6-naphthyridine (B1209661) core. tesisenred.netmdpi.com While this involves a different isomer, it establishes the utility of the alkyne functionality on a naphthyridine-related precursor for building fused polycyclic systems. It is conceivable that this compound could participate in intermolecular [2+2+2] cycloadditions with two molecules of an alkyne (e.g., acetylene (B1199291) or a substituted alkyne) to generate fused aromatic systems.
Pauson-Khand Reaction: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to create an α,β-cyclopentenone. wikipedia.org The reaction is typically mediated by dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.org The mechanism involves the formation of a stable alkyne-cobalt complex, followed by alkene insertion and CO insertion. organic-chemistry.org The naphthyridine scaffold has been directly implicated in studies of this reaction. For example, dinickel complexes supported by a naphthyridine-diimine ligand have been used as functional models to study the mechanism of the Pauson-Khand reaction. nih.gov Furthermore, the intramolecular Pauson-Khand reaction has been utilized in the synthesis of aaptaminoids, which are marine alkaloids containing a benzo[de] researchgate.netrsc.org-naphthyridine core, highlighting the reaction's applicability to naphthyridine-containing substrates. dp.tech
Reactivity of the Naphthyridine Nitrogen Atoms and Peripheral Positions
The 1,5-naphthyridine ring system exhibits reactivity patterns analogous to those of pyridine (B92270) and quinoline. nih.gov The nitrogen atoms act as basic and nucleophilic centers, while the carbon atoms of the rings are susceptible to substitution reactions, although the ring's electron-deficient nature influences the conditions required.
The lone pair of electrons on each nitrogen atom in the 1,5-naphthyridine core allows for interaction with electrophiles, including protons and Lewis acids. nih.gov This interaction is a fundamental aspect of its reactivity, often serving as the initial step in various synthetic transformations.
The nitrogen atoms can be protonated by acids or coordinate to metal centers, acting as ligands. In reactions involving metal complexes, the coordination site can be selective. For instance, in a study of a benzo[b] nih.govuni-muenchen.denaphthyridine derivative reacting with [Rh(CO)2Cl]2, coordination was observed to occur exclusively at the N5 atom, indicating its higher relative nucleophilicity or steric accessibility in that specific system. researchgate.net Such coordination to a Lewis acid can activate the heterocyclic system for further reactions.
Iron, for example, is a versatile catalyst that can engage in Lewis acid interactions with N-heterocycles, accessing multiple oxidation states to facilitate transformations. arabjchem.org Similarly, Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are employed to activate the 1,5-naphthyridine system in cycloaddition reactions, suggesting a direct interaction with a ring nitrogen. nih.govmdpi.com The increased acidity of the cation due to electron-withdrawing groups can offer an improved coordination site for weak donors. dss.go.th This fundamental reactivity is crucial for many synthetic methods, including the formation of the naphthyridine ring itself. nih.govmdpi.com
The electron-deficient nature of the 1,5-naphthyridine ring system generally makes it resistant to electrophilic aromatic substitution (SEAr) but susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present.
Electrophilic Substitution: Direct electrophilic substitution on the 1,5-naphthyridine ring is challenging due to the deactivating effect of the nitrogen atoms. nih.gov However, preliminary modification of the ring can facilitate such reactions. A key strategy involves the N-oxidation of one or both nitrogen atoms using a peracid. nih.gov This N-oxide formation increases the electron density of the ring, making it more amenable to electrophilic attack at the 2- and 4-positions. nih.gov In fused systems like benzonaphthyridines, electrophilic substitution such as nitration tends to occur preferentially on the more electron-rich benzene (B151609) ring rather than the naphthyridine core. nih.gov
Nucleophilic Substitution: Nucleophilic substitution is a more common reaction pathway for functionalizing the 1,5-naphthyridine core. thieme-connect.de These reactions typically involve the displacement of a leaving group, most commonly a halogen, from positions ortho or para to a ring nitrogen (i.e., positions 2, 4, 6, and 8).
Key examples of nucleophilic substitution reactions include:
Halogen Displacement: Chloro- and bromo-substituted 1,5-naphthyridines readily react with various nucleophiles. The reaction of 4-chloro-7-trifluoromethyl-1,5-naphthyridine with phenols, for instance, is a known pathway. researchgate.net A significant application is the displacement of a halogen atom at the 4-position of a benzo[b] nih.govuni-muenchen.denaphthyridine with an aniline (B41778) derivative to produce biologically active compounds. nih.gov
Amination: The direct introduction of an amino group can be achieved via the Chichibabin reaction, though this can sometimes yield isomeric products. wur.nl More controllably, halogenated naphthyridines can undergo amination. For example, a brominated 1,5-naphthyridine intermediate can be substituted with various amines in the presence of a base like Cs₂CO₃. mdpi.com Leaving groups other than halogens, such as triflates and tosylates, can also be displaced by amine nucleophiles. mdpi.com
Phosphorylation: Diphenylphosphoryl groups have been introduced onto the 1,5-naphthyridine scaffold via a nucleophilic substitution reaction between potassium diphenylphosphanide and a suitable precursor, followed by oxidation. nih.gov
The following table summarizes representative substitution reactions on the 1,5-naphthyridine scaffold.
| Reaction Type | Reagents | Position(s) of Substitution | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic (SNAr) | Amines / Halogenated 1,5-naphthyridine / Base (e.g., Cs2CO3) | 4-position | Amino-1,5-naphthyridines | nih.govmdpi.com |
| Nucleophilic (SNAr) | Phenols / 4-Chloro-1,5-naphthyridine | 4-position | Aryloxy-1,5-naphthyridines | researchgate.net |
| Nucleophilic (SNAr) | Potassium diphenylphosphanide, then H2O2 | General | Diphenylphosphoryl-1,5-naphthyridines | nih.gov |
| Nucleophilic (Chichibabin) | Potassium amide (KNH2) / Liquid ammonia | 4-position | 4-Amino-1,5-naphthyridine | wur.nl |
| Electrophilic (Post N-Oxidation) | POCl3 / 1,5-Naphthyridine N-oxide | 2- and 4-positions | Chloro-1,5-naphthyridines | nih.gov |
Mechanistic Studies of Key Transformation Pathways
Understanding the mechanisms of reactions involving the 1,5-naphthyridine core is essential for optimizing synthetic routes and predicting product outcomes. Computational and experimental studies have provided valuable insights into reaction pathways and the influence of various factors on reaction energetics.
Mechanistic investigations, often combining experimental results with computational analysis, have elucidated the pathways of key transformations.
One significant pathway for the synthesis of the 1,5-naphthyridine ring itself is a Lewis acid-catalyzed reaction between N-(3-pyridyl)aldimines and alkynes. mdpi.com This transformation is proposed to proceed through a stepwise [4+2]-cycloaddition mechanism. nih.govmdpi.com The process involves an electrocyclic ring closure of an azatriene intermediate, followed by tautomerization and aromatization to yield the final naphthyridine product. nih.gov
A detailed computational analysis has been performed on a copper-catalyzed Friedländer-type annulation for synthesizing fluorinated 1,8-naphthyridines, a process with mechanistic steps relevant to the broader naphthyridine family. acs.orgnih.gov The study calculated the energy barriers for key steps in the reaction pathway:
The initial cyclization to form the C–N bond was found to have a transition-state energy barrier of 9.4 kcal/mol. acs.org
A subsequent condensation step, where a hydroxyl group leaves as water, is facilitated by a water molecule that assists in proton transfer. This step requires overcoming an energy barrier of 8.3 kcal/mol and results in significant thermodynamic stabilization of 34.8 kcal/mol. acs.org
This detailed energy profile highlights the discrete, energetically distinct steps involved in the formation of the heterocyclic ring.
| Reaction Step (Friedländer-Type Annulation) | Description | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| C–N Bond Formation | Intramolecular cyclization to form the new heterocyclic ring. | 9.4 | acs.org |
| Condensation/Dehydration | Water-assisted elimination of a hydroxyl group to form water. | 8.3 | acs.org |
Substituents on both the reactants and catalysts can profoundly influence the kinetics (reaction rates) and thermodynamics (stability of products and intermediates) of reactions involving the 1,5-naphthyridine core.
In the synthesis of fused 1,5-naphthyridines, the presence of electron-withdrawing substituents, such as a chloro group, has been observed to stabilize dihydro-naphthyridine intermediates, preventing their immediate oxidation to the aromatic product. nih.gov This demonstrates a direct thermodynamic influence of substituents on reaction intermediates.
The kinetics of catalytic reactions are also highly sensitive to substituent effects. In the NHC-Cu(I)-catalyzed synthesis of naphthyridines, the steric properties of the N-heterocyclic carbene (NHC) ligand on the copper catalyst were found to be critical. acs.org A quantitative relationship was observed between the steric bulk of the catalyst (measured as percent buried volume, %Vbur) and the reaction's conversion and yield. acs.orgnih.gov A lower steric bulk in the catalyst was correlated with higher catalytic conversion, suggesting that excessive steric hindrance around the metal center impedes the reaction. This highlights how tuning the steric environment of the catalyst can directly control the reaction kinetics. acs.org
Theoretical and Computational Chemistry of 3 Ethynyl 1,5 Naphthyridine
Conformational Landscape Exploration and Energy Minima Identification
A computational analysis of the rotational barriers around the ethynyl (B1212043) group or other conformational possibilities to identify the global and local energy minima is not present in the literature.
Reaction Pathway Modeling and Transition State Locating for Mechanistic Elucidation
There are no published computational models detailing the mechanisms of reactions involving 3-ethynyl-1,5-naphthyridine, such as its cycloaddition or coupling reactions, nor have transition states been located and characterized.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
While basic experimental ¹H NMR data is noted, a comprehensive computational prediction of its NMR, IR, and Raman spectra for comparison does not exist. amazonaws.com
Non-Covalent Interaction (NCI) Analysis in Supramolecular Assemblies
No studies were found that analyze the potential for hydrogen bonding, π-π stacking, or other non-covalent interactions in the supramolecular structures of this compound using NCI plot analysis or similar methods.
The detailed theoretical exploration of this compound represents a clear gap in the current scientific literature, offering an opportunity for future research to elucidate its fundamental electronic and structural properties.
Applications in Advanced Materials and Supramolecular Chemistry
Design of Organic Electronic and Optoelectronic Materials
The electron-deficient nature of the 1,5-naphthyridine (B1222797) ring system makes it an excellent component for n-type or electron-transporting materials in organic electronic devices. The 3-ethynyl group allows for the extension of the π-conjugation, which is crucial for tuning the material's electronic and optical properties, including its energy levels (HOMO/LUMO) and absorption/emission spectra.
The 1,5-naphthyridine moiety has been successfully incorporated into materials for both organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, donor-acceptor molecules containing 1,5-naphthyridine as the electron-acceptor unit have been developed as highly efficient thermally activated delayed fluorescence (TADF) emitters. acs.org These materials can achieve high external quantum efficiencies, with some devices reaching up to 29.9%. acs.org The introduction of a 3-ethynyl group would allow for the facile synthesis of novel TADF emitters with tailored emission colors and improved performance by coupling them with various donor groups.
In the realm of OPVs, compounds based on the 1,5-naphthyridine-2,6-dione core have been investigated as multifunctional organic semiconductors. google.comresearchgate.net These materials can function as either n-type semiconductors in organic field-effect transistors (OFETs) or as acceptor materials in OPV active layers. google.comresearchgate.net Furthermore, a patent has described the use of 2,6-disubstituted- researchgate.netrsc.orgnaphthyridine derivatives as organic semiconductors in OPV and organic photodetector (OPD) devices. google.com The ability to functionalize the 3-ethynyl-1,5-naphthyridine core would enable the creation of new polymers and small molecules with optimized morphology and electronic properties for efficient charge separation and transport in solar cells. google.comcore.ac.uk Fused 1,5-naphthyridine systems have also demonstrated applications in OLEDs. encyclopedia.pubmdpi.com
Singlet fission (SF) is a process that can double the number of excitons generated from a single photon, potentially breaking the Shockley-Queisser limit for solar cell efficiency. mdpi.comosti.gov Materials based on cross-conjugated naphthyridine skeletons, such as dipyrrolonaphthyridinediones (DPNDs), have been identified as potential candidates for singlet fission. iucr.org The introduction of ethynyl-linked groups is a key strategy for designing these advanced materials. For instance, 6,6′-diheptyl-3,3′-bis[(pyridin-3-yl)ethynyl]-5H,5′H-dipyrrolo[1,2-b:1′,2′-g] nih.govnih.govnaphthyridine-5,5′-dione has been synthesized to explore luminescence properties in the near-infrared region. iucr.org
Similarly, the design of molecules with large two-photon absorption (2PA) cross-sections is critical for applications in bio-imaging, photodynamic therapy, and 3D microfabrication. Ethynyl (B1212043) linkages are instrumental in extending the π-system of chromophores to enhance their 2PA response. iucr.org Pentacene dimers connected by spacers have been studied to initiate intramolecular singlet fission via two-photon absorption. nih.gov While much of the research has focused on other naphthyridine isomers, the principles are broadly applicable. A this compound unit could serve as a crucial building block, allowing for the construction of dimers or larger conjugated systems with the specific electronic and photophysical properties required for efficient singlet fission or strong two-photon absorption.
Development of Fluorescent Probes and Chemical Sensors
The nitrogen atoms in the 1,5-naphthyridine ring act as both hydrogen bond acceptors and metal coordination sites, making its derivatives excellent platforms for fluorescent sensors. The 3-ethynyl group can be functionalized with various recognition units or fluorophores to create highly selective and sensitive probes.
The basicity of the nitrogen atoms in the naphthyridine core makes them sensitive to changes in pH. Protonation of the nitrogen atoms can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule. bohrium.com This intrinsic property has been exploited to design pH-responsive sensors. For example, push-pull-type fluorophores based on 1,5-aminonaphthyridine have shown strong solvatochromic fluorescence that shifts in the presence of amines, indicating sensitivity to the local chemical environment. nih.gov By attaching a fluorophore to the this compound core, it is possible to create ratiometric or "turn-on/turn-off" fluorescent probes where the emission is modulated by the protonation state of the naphthyridine nitrogens, allowing for precise pH measurements. bohrium.comresearchgate.net
The defined geometry of the nitrogen lone pairs in the 1,5-naphthyridine skeleton makes it a pre-organized binding site for cations. Derivatives of 1,8-naphthyridine (B1210474) have been shown to selectively bind metal ions like Cd²⁺, Hg²⁺, and Ag⁺. core.ac.uktandfonline.com Similarly, 2,7-naphthyridine-based sensors have been developed for the colorimetric and fluorescent detection of Ni²⁺ in aqueous media. nih.gov It is anticipated that this compound could be elaborated into selective cation sensors.
For anion recognition, the ethynyl linker is key. It can be used to attach hydrogen-bond donor groups (like ureas or amides) that work in concert with the naphthyridine ring to create a specific binding pocket for anions. Naphthyridine dicarboxamides have been shown to be potent receptors for biotin (B1667282) derivatives through hydrogen bonding interactions. researchgate.net The combination of the ethynyl spacer and the naphthyridine core allows for the design of sophisticated receptors for both charged and neutral species. researchgate.netacs.org
| Receptor Moiety | Analyte | Binding Constant (Kₐ, M⁻¹) | Solvent |
| N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide | (+)-biotin methyl ester | 67,000 | CDCl₃ |
| 2-Styryl-1,8-naphthyridine derivative | Hg²⁺ | 1.1 x 10⁵ | 1,4-Dioxane/H₂O |
| 2-Styryl-1,8-naphthyridine derivative | Ag⁺ | 2.1 x 10⁴ | 1,4-Dioxane/H₂O |
| 2,7-Naphthyridine derivative (L1) | Ni²⁺ | 1.0 x 10¹⁰ (K by UV-Vis) | H₂O/DMSO |
This table presents data for related naphthyridine derivatives to illustrate the potential of the 1,5-naphthyridine scaffold in recognition systems. Data sourced from core.ac.uknih.govresearchgate.net.
Aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules become highly luminescent upon aggregation. This effect is harnessed to create "turn-on" sensors with low background noise. AIE is often observed in complexes where intramolecular rotations, which quench fluorescence in solution, are restricted in the aggregated state.
A highly relevant example is a gold(I) complex featuring a 2-acetamido-7-ethynyl-1,8-naphthyridine ligand. researchgate.netrsc.orgnih.govx-mol.comacs.org This complex is non-emissive in dilute solution but forms luminescent aggregates at higher concentrations. rsc.orgnih.gov The system was used as a sensor for guanosine (B1672433) nucleotides; the binding of the nucleotide disrupts the aggregates, causing a ratiometric change in the fluorescence signal with high sensitivity. researchgate.netrsc.org The association constants for guanosine derivatives were on the order of 10⁵ M⁻¹. rsc.org Given this precedent, this compound is an ideal candidate to act as the alkynyl ligand in new AIE-active metal complexes for sensing a wide range of biologically important molecules.
| AIE System Component | Target Analyte | Key Finding |
| [Au(2-acetamido-7-ethynyl-1,8-naphthyridine)(PTA)] | Guanosine derivatives | Ratiometric sensing via aggregate disruption. Kₐ ~10⁵ M⁻¹. |
| Dinuclear Gold(I) Alkynylcoumarin Complexes | Aggregation | Fluorescence quantum yield increases from 1-3% in solution to 5-12% in solid state. |
This table showcases findings for AIE systems based on ethynyl-naphthyridine and related concepts. PTA is 1,3,5-triaza-7-phosphaadamantane. Data sourced from rsc.orgacs.org.
Precursors for Polymeric and Oligomeric Architectures
Precursors for Polymeric and Oligomeric Architectures
The terminal alkyne group on this compound serves as a key reactive handle for polymerization reactions, enabling its incorporation into the main chain of conjugated polymers. These materials are of significant interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
This compound can be polymerized through various coupling reactions involving its terminal alkyne, such as Glaser coupling (oxidative self-coupling) or Sonogashira cross-coupling with aryl halides. These methods produce poly(arylene ethynylene) (PAE) type polymers where the 1,5-naphthyridine unit is integrated directly into the conjugated backbone.
The inclusion of the electron-deficient 1,5-naphthyridine ring is expected to influence the polymer's electronic properties, leading to materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is desirable for n-type semiconductors. google.com The substitution pattern on the naphthyridine core can be further modified to tune solubility and morphology, which in turn impacts the material's electrical performance in devices. google.com A patent for mdpi.comresearchgate.netnaphthyridine compounds and polymers highlights their potential as semiconductors, suggesting that the strategic incorporation of these units can lead to favorable properties for electronic applications. google.com The resulting polymers combine the rigidity of the ethynyl linker with the specific electronic and coordination characteristics of the naphthyridine heterocycle.
Table 1: Potential Properties of Conjugated Polymers Derived from this compound
| Property | Description | Rationale |
|---|---|---|
| Electronic Nature | n-type or ambipolar semiconductor | The electron-deficient nature of the diazanonaphthalene (naphthyridine) core helps lower the LUMO energy level. google.com |
| Backbone Structure | Rigid-rod | The phenylene-ethynylene linkage enforces a linear and rigid polymer chain, promoting intermolecular π-stacking. researchgate.net |
| Solubility | Tunable | Can be improved by attaching flexible alkyl or alkoxy side chains to the naphthyridine ring or comonomers. google.com |
| Morphology | Potentially crystalline | The structural regularity and rigidity can facilitate ordered packing in thin films, which is crucial for charge transport. google.com |
| Optical Properties | Photo- and electroluminescent | The extended π-conjugation along the polymer backbone typically results in materials that can absorb and emit light. researchgate.net |
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The precise architecture of this compound makes it a candidate for use as a building block in dendritic synthesis. While specific dendrimers based solely on this compound are not widely reported, its structure lends itself to several roles in creating branched architectures.
The molecule can be functionalized to act as a branching unit or as a peripheral surface group. For instance, after conversion of the ethynyl group to a suitable linking moiety, it could be attached to a multifunctional core. Conversely, multiple this compound units can be coupled to a core molecule to functionalize the periphery of a dendrimer. acs.org The presence of the naphthyridine units on the dendrimer surface would impart specific properties, such as metal-coordinating ability or electron-accepting characteristics, which are useful for creating sensors or electron-transport materials. acs.orgresearchgate.net
Table 2: Potential Roles of this compound in Dendrimer Construction
| Dendritic Role | Synthetic Strategy | Resulting Functionality |
|---|---|---|
| Peripheral Group | Coupling the ethynyl group to a pre-formed dendrimer with reactive surface functionalities. | Creates a dendrimer with an electron-deficient, metal-coordinating surface. Useful for n-type materials or catalysts. acs.org |
| Branching Unit | Functionalizing the naphthyridine ring at another position (e.g., via halogenation followed by coupling) to create an AB2-type monomer. | Allows for the convergent or divergent growth of a dendrimer where the naphthyridine unit is at each branching point. |
| Core Unit | Synthesizing a multifunctional core with multiple 1,5-naphthyridine units from which dendritic arms can be grown. | The core's properties (e.g., luminescence, metal binding) would be defined by the cluster of naphthyridine moieties. |
Ligand Design for Coordination Chemistry and Supramolecular Assemblies
The 1,5-naphthyridine moiety is an excellent bidentate ligand, featuring two nitrogen atoms in a pre-organized arrangement for chelating to a single metal center. This property has been extensively utilized in the construction of coordination complexes, polymers, and intricate supramolecular structures. mdpi.comnih.gov The presence of the ethynyl group at the 3-position adds a versatile functional handle that can be used for further reactions or to act as a rigid spacer.
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov The defined geometry and dual functionality of this compound make it a promising candidate for a linker in such materials.
The bidentate N,N'-chelating site can bind to a metal node, while the rigid, linear ethynyl group can extend in space to connect to other parts of the framework or functionalize the pores. The design of MOFs relies heavily on the geometry and connectivity of the organic linker to control the final structure and properties of the material. rsc.org The angular nature of the 1,5-naphthyridine chelate combined with the linear ethynyl rod could lead to the formation of 2D or 3D networks with unique topologies and pore environments. The nitrogen atoms of the naphthyridine unit can also serve as basic sites for post-synthetic modification or as active sites for catalysis.
Table 3: this compound as a Ligand for Coordination Polymers and MOFs
| Metal Ion Example | Coordination Mode | Potential Framework Dimensionality | Potential Application |
|---|---|---|---|
| Cu(I), Ag(I) | Bidentate N,N'-chelation | 1D chains, 2D layers | Luminescent sensors, catalysis |
| Zn(II), Cd(II) | Bidentate N,N'-chelation | 2D layers, 3D frameworks | Gas storage, separation |
| Ru(II), Rh(I) | Bidentate N,N'-chelation | Often forms discrete complexes but can be incorporated into polymers. | Catalysis, photochemistry osti.govrsc.org |
| Lanthanides (e.g., Eu(III)) | Bidentate N,N'-chelation | 3D frameworks | Luminescent materials, chemical sensing |
Beyond infinite polymers, the strong and directionally specific interaction between the 1,5-naphthyridine unit and metal ions can drive the self-assembly of discrete, well-defined supramolecular architectures. mdpi.comchemrxiv.org The coordination of the N,N'-bidentate pocket to metal ions with specific geometric preferences (e.g., tetrahedral, square planar, or octahedral) can lead to the formation of structures like molecular squares, cages, or helicates.
For example, the reaction of a 1,5-naphthyridine-based ligand with a tetrahedral metal ion like Cu(I) can lead to the formation of double-stranded helical complexes (helicates) if the ligand has appropriate spacer units. mdpi.com The ethynyl group in this compound can be used to link two naphthyridine units together, creating a ditopic ligand primed for such self-assembly processes. The resulting assemblies encapsulate a cavity that can be used for host-guest chemistry or as a nanoreactor. These self-assembly processes are governed by the interplay between the ligand's intrinsic geometry and the coordination sphere of the metal ion.
Table 4: Supramolecular Self-Assembly with this compound Derivatives
| Driving Interaction | Metal Ion Geometry | Resulting Supramolecular Structure | Key Feature |
|---|---|---|---|
| N,N'-Chelation | Tetrahedral (e.g., Cu(I)) | Helicates, Catenanes | Intertwined strands, interlocking rings mdpi.comacs.org |
| N,N'-Chelation | Square Planar (e.g., Pd(II), Pt(II)) | Molecular Squares/Rectangles | Defined internal cavity for guest binding |
| N,N'-Chelation | Octahedral (e.g., Fe(II), Ru(II)) | Cages, Polyhedra | Large, three-dimensional internal volume osti.gov |
| Hydrogen Bonding/π-π Stacking | N/A (Metal-free) | Self-assembled fibers, sheets | Can lead to the formation of organogels or liquid crystals. researchgate.net |
Future Research Directions and Emerging Avenues
Exploration of Novel Synthetic Methodologies
While the Sonogashira coupling reaction is a well-established and reliable method for the introduction of an ethynyl (B1212043) group onto a heterocyclic core, future research could focus on developing novel, more efficient, and sustainable synthetic strategies for 3-ethynyl-1,5-naphthyridine. The starting material for a Sonogashira coupling would typically be a halogenated 1,5-naphthyridine (B1222797), such as 3-bromo-1,5-naphthyridine.
Key areas for exploration include:
C-H Activation: Direct C-H activation at the 3-position of the 1,5-naphthyridine ring would represent a more atom-economical approach, avoiding the need for pre-functionalization with a halogen. This would involve the development of selective catalysts that can differentiate between the various C-H bonds on the naphthyridine core.
Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving gaseous reagents like acetylene (B1199291) or for optimizing reaction conditions with high precision.
Alternative Coupling Partners: Investigating alternative coupling partners to terminal alkynes, such as hypervalent iodine reagents or other organometallic species, could offer different reactivity profiles and functional group tolerance.
A comparative overview of potential synthetic approaches is presented in Table 1.
| Methodology | Precursor | Key Reagents/Catalysts | Potential Advantages |
| Sonogashira Coupling | 3-Halo-1,5-naphthyridine | Palladium catalyst, Copper(I) co-catalyst, Base | High yields, good functional group tolerance |
| C-H Activation | 1,5-Naphthyridine | Transition metal catalyst (e.g., Rh, Ru, Ir) | Atom economy, reduced waste |
| Flow Chemistry | 3-Halo-1,5-naphthyridine | Immobilized catalysts | Enhanced safety, scalability, precise control |
Development of Advanced Functional Materials with Tunable Properties
The rigid, planar structure of the 1,5-naphthyridine core, combined with the linear and electronically conductive nature of the ethynyl group, makes this compound a promising building block for advanced functional materials.
Future research in this area could focus on:
Organic Light-Emitting Diodes (OLEDs): The 1,5-naphthyridine moiety is known to be an effective electron-transporting and hole-blocking material. The introduction of the ethynyl group provides a site for further functionalization to tune the electronic properties and emission characteristics.
Organic Photovoltaics (OPVs): As a component in donor-acceptor polymers, the electron-deficient 1,5-naphthyridine unit, extended through the ethynyl linkage, could contribute to efficient charge separation and transport.
Chemosensors: The nitrogen atoms of the naphthyridine core and the electron-rich alkyne can act as binding sites for metal ions or other analytes. Changes in the photophysical properties upon binding could be exploited for sensing applications.
The potential properties of materials derived from this compound are summarized in Table 2.
| Material Type | Key Feature | Potential Application |
| Conjugated Polymers | Tunable bandgap, charge transport | OLEDs, OPVs |
| Small Molecules | Defined structure, high purity | OLEDs, OFETs |
| Metal-Organic Frameworks (MOFs) | Porosity, catalytic sites | Gas storage, sensing |
Integration into Complex Supramolecular Systems
The ability of the 1,5-naphthyridine unit to participate in hydrogen bonding and metal coordination, along with the potential for the ethynyl group to engage in various non-covalent interactions, makes this compound an attractive component for the construction of complex supramolecular assemblies.
Emerging avenues include:
Self-Assembled Monolayers (SAMs): The terminal alkyne can be used to anchor the molecule to surfaces, such as silicon or gold, to form ordered monolayers with specific electronic or recognition properties.
Liquid Crystals: By attaching appropriate mesogenic units to the this compound core, it may be possible to design novel liquid crystalline materials with interesting phase behavior and optical properties.
Molecular Knots and Catenanes: The directional hydrogen bonding capabilities of the naphthyridine unit can be exploited in template-directed synthesis to create mechanically interlocked molecules.
Advanced Computational Predictions and Experimental Validations
Computational chemistry will play a crucial role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) and other computational methods can be employed to predict and understand the properties of this molecule and its derivatives.
Specific areas for computational investigation include:
Electronic Structure and Photophysical Properties: Calculating the HOMO-LUMO gap, absorption and emission spectra, and excited state properties will be essential for designing materials for optoelectronic applications.
Reaction Mechanisms: Computational modeling can provide insights into the mechanisms of novel synthetic reactions, aiding in the optimization of reaction conditions.
Intermolecular Interactions: Simulating the interactions of this compound with other molecules or surfaces will be vital for the rational design of supramolecular systems and functional materials.
Experimental validation of these computational predictions through techniques such as UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and single-crystal X-ray diffraction will be critical for establishing structure-property relationships.
Potential for Catalyst Design (Focus on structural aspects, not catalytic activity itself unless generic)
The bidentate chelating nature of the 1,5-naphthyridine core makes it an excellent scaffold for the design of novel ligands for catalysis. The introduction of an ethynyl group at the 3-position provides a versatile handle for modifying the steric and electronic properties of the resulting metal complexes.
Future research could explore:
Pincer Ligands: Further functionalization of the ethynyl group could lead to the synthesis of pincer-type ligands that can form highly stable complexes with a variety of transition metals.
Dinucleating Ligands: The 1,5-naphthyridine unit can act as a bridge between two metal centers. The ethynyl substituent can be used to tune the distance and electronic communication between these metal centers, which is of interest for cooperative catalysis.
Asymmetric Catalysis: The introduction of chiral moieties via the ethynyl group could lead to the development of new catalysts for enantioselective transformations.
The structural features of this compound-based ligands offer several advantages for catalyst design, as outlined in Table 3.
| Structural Feature | Influence on Catalysis |
| Rigid 1,5-Naphthyridine Core | Pre-organization of the ligand for metal binding |
| Bidentate N,N-Chelation | Formation of stable metal complexes |
| 3-Ethynyl Substituent | Tunability of steric and electronic properties |
Q & A
Q. What are the primary synthetic routes to access 3-Ethynyl-1,5-naphthyridine, and what reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves functionalization of the 1,5-naphthyridine core. Key steps include:
- Halogenation : Chlorination of 1,5-naphthyridine using POCl₃/PCl₅ under reflux yields 2-, 3-, or 4-chloro derivatives, which serve as precursors for cross-coupling reactions .
- Sonogashira Coupling : Ethynyl groups are introduced via palladium-catalyzed coupling of halogenated naphthyridines with terminal alkynes. Optimal conditions (e.g., Pd(PPh₃)₄, CuI, and Et₃N in THF at 60–80°C) achieve yields of 60–80% .
- Thermal Stability : Reactions above 50°C risk decomposition; lower temperatures (e.g., −40°C) favor σ-adduct formation for regioselective substitution .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, PCl₅, reflux | 34–75% | |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, THF, 80°C | ~70% |
Q. How can NMR spectroscopy distinguish positional isomers in substituted 1,5-naphthyridines?
- Methodological Answer :
- Proton NMR : AB coupling systems in halogenated derivatives (e.g., 2,8-dichloro-1,5-naphthyridine) reveal distinct splitting patterns. For example, H3 and H4 protons exhibit coupling constants (J = 8–9 Hz), while H6 and H7 protons show J = 5–6 Hz .
- Carbon NMR : Electron-withdrawing groups (e.g., -CF₃, -COOH) deshield adjacent carbons, shifting signals downfield. For 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid, C3 (COOH) appears at δ ~165 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during ethynyl functionalization?
- Methodological Answer :
- Temperature Control : Lower temperatures (−40°C) stabilize intermediates in amination or alkylation, reducing side reactions. For example, 1,5-naphthyridine amination at −40°C yields C-2 adducts, while warming to 10°C shifts regioselectivity to C-4 .
- Catalyst Selection : Palladium complexes (e.g., Pd₂(dba)₃ with Xantphos) improve coupling efficiency for sterically hindered substrates .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of metal intermediates, while THF minimizes byproduct formation .
Q. What strategies resolve contradictions in reported regioselectivity for halogenation of 1,5-naphthyridine?
- Methodological Answer : Conflicting reports on halogenation positions (e.g., 2- vs. 4-chloro isomers) arise from varying reaction conditions:
- Oxidation State : 1,5-Naphthyridine 1-oxide favors 2-chloro products (75% yield), while the 1,5-dioxide yields 2,6-dichloro derivatives .
- Temperature and Reagents : POCl₃ at reflux produces mixed isomers, but chromatographic separation (silica gel, hexane/EtOAc) resolves 2-, 3-, and 4-chloro derivatives .
- Computational Modeling : Density Functional Theory (DFT) predicts electrophilic attack preferences, guiding experimental design .
Q. How do electron-withdrawing substituents (e.g., ethynyl, -CF₃) influence the coordination chemistry of 1,5-naphthyridines?
- Methodological Answer :
- Ligand Design : The ethynyl group enhances π-backbonding in transition metal complexes. For example, 1,5-naphthyridine forms 1D coordination polymers with W(CO)₅, where the ligand acts as a bidentate bridge .
- Electronic Effects : -CF₃ substituents increase ligand rigidity, stabilizing Cu(I) complexes (e.g., [Cu(4-CF₃-1,5-napy)₂]PF₆) with luminescent properties .
- Applications : These complexes are explored in catalysis (e.g., C–H activation) and materials science (e.g., organic semiconductors) .
Data Contradiction Analysis
Case Study : Conflicting yields in Sonogashira coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
